molecular formula C6H8O8S B146281 Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide CAS No. 127854-46-0

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide

Cat. No.: B146281
CAS No.: 127854-46-0
M. Wt: 240.19 g/mol
InChI Key: YZPCWPMIVKWDOZ-IMJSIDKUSA-N
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Description

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide is an organic compound with the molecular formula C8H12O8S This compound is characterized by its unique dioxathiolane ring structure, which includes sulfur and oxygen atoms

Properties

IUPAC Name

dimethyl (4S,5S)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPCWPMIVKWDOZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](OS(=O)(=O)O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601969
Record name Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127854-46-0
Record name Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure

  • Reaction Setup :

    • Dimethyl L-tartrate (50.0 g, 0.567 mol) in DCM is cooled to 0–10°C.

    • Triphosgene (58.76 g, 0.198 mol) and dimethylaniline (84.85 g, 0.70 mol) in DCM are added dropwise.

  • Cyclization : The mixture is stirred at room temperature for 2 hours, followed by reflux at 170°C for 1 hour.

  • Workup : The product is purified via steam distillation and recrystallized with ethanol.

Key Data :

ParameterValue
Yield75%
Purity (HPLC)99.58%

Catalytic Oxidation Using Modified Titanium Silicalite (HTS)

A method from CN104557625B employs HTS catalysts for efficient oxidation.

Process Details

  • Cyclization : Dimethyl L-tartrate reacts with SO₂Cl₂ in the presence of HTS at 50°C.

  • Oxidation : H₂O₂ (30%) is added, and the reaction proceeds at 60°C for 4 hours.

Key Advantages :

  • Catalyst recyclability (4 cycles with <5% activity loss).

  • Reduced byproduct formation (dimethyl sulfone <1%).

Comparison of Methods

MethodYieldPurityScalabilityCost Efficiency
SO₃ Cyclization85–90%≥99%IndustrialModerate
Triphosgene Route75%99.58%Lab-scaleHigh (toxic reagents)
HTS Catalytic88%98.5%Pilot-scaleLow (catalyst cost)

Stereochemical Considerations

The (4S,5S) configuration is retained by using enantiopure dimethyl L-tartrate. Chiral HPLC analysis confirms enantiomeric excess (ee) >99.9% .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide involves its interaction with various molecular targets. The compound’s dioxathiolane ring structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate: Similar structure but without the 2,2-dioxide group.

    Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: The presence of the 2,2-dioxide group distinguishes it from other dioxathiolane derivatives.

Uniqueness

The unique feature of this compound is its 2,2-dioxide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.

Biological Activity

Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide (CAS No. 127854-46-0) is a sulfur-containing heterocyclic compound known for its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications based on existing literature.

  • Molecular Formula : C6H8O8S
  • Molecular Weight : 240.19 g/mol
  • Structure : The compound features a dioxathiolane ring that contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate exhibit significant antimicrobial activity. A study demonstrated that derivatives of dioxathiolane showed effectiveness against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics .

Antioxidant Activity

The antioxidant potential of dioxathiolane derivatives has been explored in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, experiments have shown that certain structural modifications enhance their ability to protect cells from oxidative damage .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate against cancer cell lines. Results indicated that the compound induces apoptosis in specific cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity is promising for cancer therapy development .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of dioxathiolane derivatives. The results showed that modifications at the sulfur atom significantly enhanced the antimicrobial potency against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
Dioxathiolane A32Moderate
Dioxathiolane B16Strong
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate8Very Strong

Study 2: Antioxidant Activity

In an experiment conducted to assess the antioxidant capacity of various compounds including Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate using DPPH assay:

CompoundIC50 (µM)
Ascorbic Acid15
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate25
Control50

The results indicated a strong antioxidant capacity comparable to established antioxidants like ascorbic acid.

The biological activities of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate are attributed to its ability to interact with cellular targets:

  • Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Antioxidant Mechanism : Involves donation of electrons to free radicals or chelation of metal ions that catalyze oxidative reactions.
  • Cytotoxic Mechanism : Induction of apoptotic pathways through activation of caspases and modulation of cell cycle regulators.

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